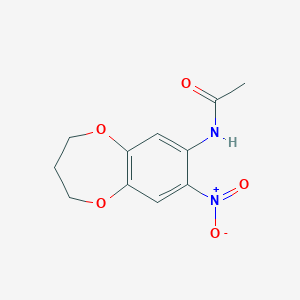

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Descripción general

Descripción

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine (7-ANBD) is an organic compound belonging to the benzodioxepine family. It is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. 7-ANBD has a wide range of applications in research labs, from drug development to biochemistry studies.

Aplicaciones Científicas De Investigación

Environmental Degradation and Toxicity

- Advanced Oxidation Processes (AOPs) have been utilized to degrade acetaminophen, a compound with a somewhat related structure to benzodiazepines, examining the by-products and their biotoxicity. This research may provide a framework for understanding how similar compounds could be broken down environmentally and the potential risks associated with their degradation products (Qutob et al., 2022).

Pharmacological Insights and Therapeutic Efficacy

- Various benzodiazepines, including those structurally related to the compound , have been reviewed for their therapeutic efficacy in conditions like epilepsy and anxiety disorders. These studies highlight the broad spectrum of activity against various types of epilepsy and suggest potential uses in treating mood disorders (Finder et al., 1976).

Synthetic and Medicinal Chemistry

- Synthetic methodologies and the biological activities of benzazepines, including 3-benzazepines, have been explored, indicating the chemical versatility and therapeutic potential of this class of compounds. These insights could guide future research into similar compounds for various medical applications (Kawase et al., 2000).

Novel Pharmacological Agents

- The exploration of novel synthetic opioids and other psychoactive substances derived from benzodiazepine analogs, highlighting the continuous evolution of psychoactive research chemicals in the illicit drug market. This research underscores the importance of monitoring and studying new compounds for their pharmacological properties and potential risks (Sharma et al., 2018).

Propiedades

IUPAC Name |

N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-8-5-10-11(6-9(8)13(15)16)18-4-2-3-17-10/h5-6H,2-4H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQUOBYQMFRMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine | |

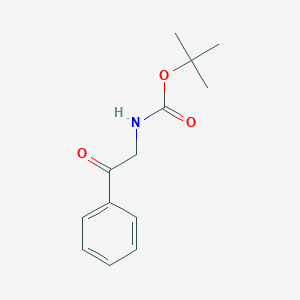

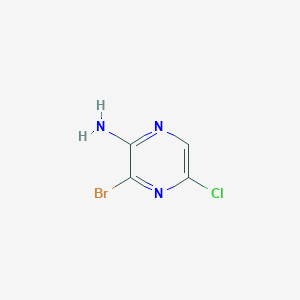

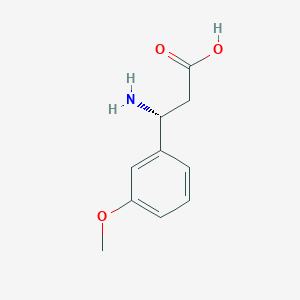

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112972.png)

![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)